molecular formula C13H15NO4 B3040309 Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate CAS No. 185212-31-1

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B3040309
CAS No.: 185212-31-1
M. Wt: 249.26 g/mol
InChI Key: CZJQBZNLVGKZRX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 4 and 5 positions of the indole ring, and an ethyl ester group at the 2 position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with ethyl glyoxylate under acidic conditions. The reaction proceeds through a cyclization process to form the indole ring. Common reagents used in this synthesis include hydrochloric acid and ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroindole compounds .

Scientific Research Applications

Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)10-7-8-9(14-10)5-6-11(16-2)12(8)17-3/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJQBZNLVGKZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-azido-3-(2,3-dimethoxyphenyl)propeneoate (4.0 g, 144 mmol) was suspended in toluene (120 ml) and the mixture was refluxed for three hours and then cooled and stirred at room temperature overnight. The solids were collected by filtration in order to give the product in the form of a yellow solid.
Name
Ethyl 2-azido-3-(2,3-dimethoxyphenyl)propeneoate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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